molecular formula C13H14F3NO2 B13635558 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13635558
M. Wt: 273.25 g/mol
InChI Key: UFCLWCCBJLETME-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of a suitable precursor, such as 3-(trifluoromethyl)benzaldehyde, with a pyrrolidine derivative.

    Cyclization: The intermediate formed undergoes cyclization to form the pyrrolidine ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, use of catalysts, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials.

    Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially affecting their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid: This compound shares the trifluoromethyl and carboxylic acid groups but has a pyrazole ring instead of a pyrrolidine ring.

    3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: This compound features a trifluoromethylphenyl group and a pyrazole ring, similar to the target compound.

Uniqueness: 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of a pyrrolidine ring with a trifluoromethylphenyl group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

1-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H14F3NO2/c1-17-6-10(11(7-17)12(18)19)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3,(H,18,19)

InChI Key

UFCLWCCBJLETME-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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